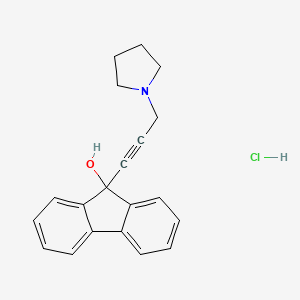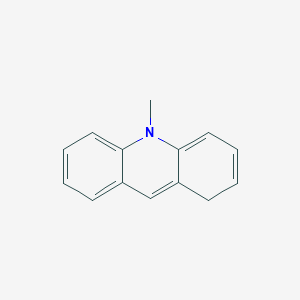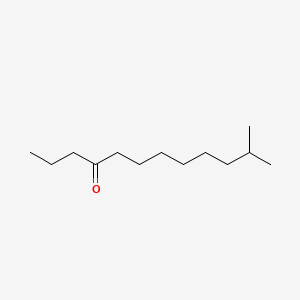
Geranyl geranylacetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Geranyl geranylacetone: is an organic compound with the molecular formula C23H38O . It is a colorless oil and is known for its role as a precursor to synthetic squalene. This compound is also referred to as teprenone and is recognized for its diverse biological activities, including hepatoprotective, neuroprotective, and antiulcerative effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Geranyl geranylacetone can be synthesized through the transesterification of ethyl acetoacetate with linalool. The reaction involves the esterification of linalool with ketene or isopropenyl methyl ether, followed by Carroll rearrangement to yield this compound.
Industrial Production Methods: In an industrial setting, this compound is produced through the oxidation of certain carotenoids catalyzed by carotenoid oxygenase. This process is scalable and allows for the production of large quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: Geranyl geranylacetone undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Substitution: Often involves the use of halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Leads to the formation of carotenoids and other oxidized derivatives.
Reduction: Results in the formation of reduced forms of the compound.
Substitution: Produces halogenated derivatives of this compound.
Scientific Research Applications
Geranyl geranylacetone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of squalene and other terpenoids.
Biology: Acts as an inducer of heat shock protein (Hsp) expression, which plays a crucial role in cellular stress responses.
Medicine: Exhibits hepatoprotective, neuroprotective, and antiulcerative properties, making it useful in the treatment of liver diseases, neurodegenerative disorders, and gastric ulcers.
Industry: Utilized in the flavor and fragrance industry due to its presence in various plants such as rice, mango, and tomatoes.
Mechanism of Action
Geranyl geranylacetone exerts its effects primarily through the induction of heat shock proteins (Hsps). These proteins help in protecting cells from stress by assisting in the proper folding of other proteins and preventing aggregation. The compound targets various Hsps, including Hsp70, Hsp22, Hsp27, Hsp90, and Hsp105.
Comparison with Similar Compounds
Farnesol: Another terpenoid with applications in the fragrance industry.
Nerolidol: Used in cosmetics and as a flavoring agent.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
Molecular Formula |
C46H76O2 |
|---|---|
Molecular Weight |
661.1 g/mol |
IUPAC Name |
(5Z,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one;(5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one |
InChI |
InChI=1S/2C23H38O/c2*1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h2*11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17+;20-13+,21-15+,22-17- |
InChI Key |
DJAHKBBSJCDSOZ-AJLBTXRUSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)/C)C.CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CCC(=O)C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C.CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![sodium;4-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoate](/img/structure/B15350438.png)
![Sodium;2-[1-[[1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B15350446.png)

![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B15350462.png)
![N-[2-(2-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B15350467.png)

